

2-ME anti-angiogenic properties HIF-1 α inhibition

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Compound Focus: 2-Methoxyestradiol

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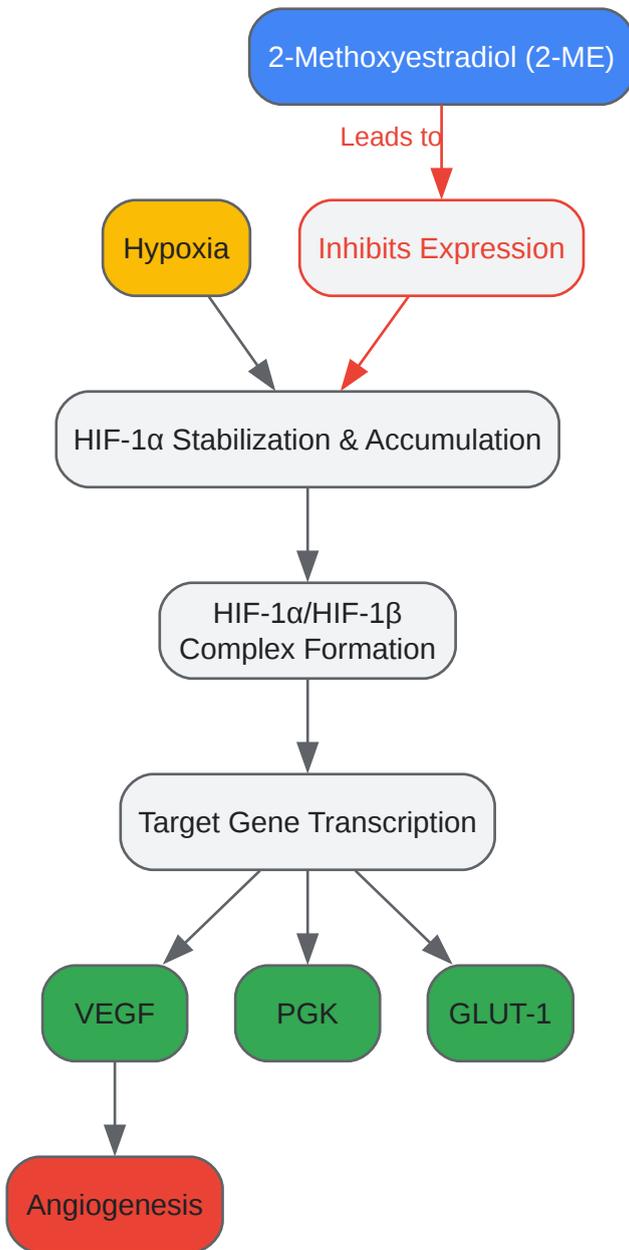
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Mechanism of Action: HIF-1 α Inhibition by 2-ME

2-Methoxyestradiol (2-ME) is a natural metabolite of estradiol that functions as a potent angiogenesis inhibitor. Its primary anti-angiogenic effect is achieved through the suppression of the key oxygen sensor, Hypoxia-Inducible Factor-1 alpha (HIF-1 α) [1].

The diagram below illustrates how 2-ME disrupts the HIF-1 α signaling pathway under hypoxic conditions, which is crucial for angiogenesis.



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Figure 1: 2-ME inhibits HIF-1α stabilization, suppressing VEGF and angiogenesis.

Experimental Data and Protocols

The following information is based on a key pre-clinical study that investigated the effects of 2-ME on endometriosis-like lesions in a mouse model [1].

In Vivo Experimental Model

A summary of the core experimental setup and key quantitative findings is provided in the table below.

Experimental Aspect	Details
Animal Model	C57BL/6 mice with surgically induced endometriosis-like lesions [1].
Treatment	2-ME (Panzem NCD) administered via daily oral gavage. Doses tested: 10, 30, 60, and 100 mg/kg for 4 weeks [1].
Key Molecular Findings	Systemic treatment with 2-ME suppressed HIF-1 α expression in vivo. This led to decreased downstream expression of HIF-1 α target genes, including VEGF , phosphoglycerate kinase (PGK) , and glucose transporter-1 (GLUT-1) [1].
Key Phenotypic Findings	Systemic treatment with 2-ME significantly inhibited the growth of endometriosis-like lesions in a dose-dependent manner [1].
Additional Assay	A modified Miles assay demonstrated that 2-ME also suppressed VEGF-induced vascular permeability [1].

Detailed Methodology: In Vivo Model and Analysis

For the purpose of replication and technical depth, here is a more detailed breakdown of the experimental protocol [1]:

- **Animal Handling:** Eight-week-old female C57BL/6 mice were ovariectomized. Two days later, all mice received a subcutaneous 17- β estradiol pellet to ensure an estrogen-dependent environment.
- **Induction of Endometriosis-like Lesions:**
 - Uterine horns from donor mice were removed and opened.
 - Seven biopsies (2 mm in diameter) were taken using a dermal biopsy punch.
 - These biopsies were autotransplanted to the peritoneal wall and mesentery of the recipient mice.
- **Drug Administration:** Treatment with 2-ME or vehicle control was initiated 2-3 hours before the surgical induction of lesions. The compound was delivered daily via oral gavage.
- **Tissue Collection and Analysis:**

- **Lesion Measurement:** At the endpoint, lesions were excised and measured in two perpendicular diameters with a caliper. The cross-sectional area (CSA) was calculated using the formula for an ellipse: $D1 \times D2 \times \pi/4$.
- **Molecular Analysis:**
 - **RNA Extraction & Real-Time PCR:** Total RNA was harvested from snap-frozen lesions using TRIzol Reagent and reverse-transcribed into cDNA. Quantitative real-time PCR was performed using TaqMan Universal PCR Master Mix and specific primers/probes for *VEGF*, *PGK*, and *GLUT-1*. The relative levels of gene expression were normalized against *β -actin*.
 - **Hypoxyprobe Detection:** Immunohistochemistry was used to assess hypoxia in the lesions in a separate set of experiments.

Context for Researchers

- **Clinical Relevance:** The study concluded that hypoxia plays an important role in the pathogenesis of endometriosis and associated angiogenesis, positioning 2-ME as a potential future candidate for systemic treatment [1].
- **Mechanistic Specificity:** The research highlights that targeting HIF-1 α , a master regulator, can effectively downregulate multiple pro-angiogenic pathways simultaneously [1] [2].
- **Alternative Models for Anti-Angiogenic Screening:** Other natural extracts, such as *Mesua ferrea* L. oleo-gum resin, have been shown to inhibit angiogenesis through similar pathways (down-regulation of HIF-1 α , VEGF, angiopoietins) and can be evaluated using a suite of standard assays. These include **MTT cell viability**, **cell invasion (Boyden chamber)**, **cell migration (scratch assay)**, **tube formation**, **ex vivo rat aorta ring**, and **in vivo chick embryo chorioallantoic membrane (CAM)** models [3].

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